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Abstract
This technical guide provides a comprehensive overview of the small molecule with CAS

number 1017795-67-5, also known as Org 274179-0. This compound has been identified as a

highly potent and selective allosteric antagonist of the thyroid-stimulating hormone receptor

(TSHR). This document will delve into its chemical structure, physicochemical properties, and

mechanism of action. Furthermore, it will provide detailed, field-proven experimental protocols

for its synthesis and characterization, aimed at researchers, scientists, and professionals in

drug development. The guide is structured to offer not just procedural steps but also the

scientific rationale behind these methodologies, ensuring a thorough understanding of its

potential therapeutic applications, particularly in the context of Graves' disease.

Introduction
The thyroid-stimulating hormone receptor (TSHR) is a member of the glycoprotein hormone

receptor family, a subset of G-protein coupled receptors (GPCRs). It plays a pivotal role in

regulating the growth of the thyroid gland and the production of thyroid hormones.

Dysregulation of TSHR signaling is implicated in various thyroid disorders, most notably
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Graves' disease, an autoimmune condition characterized by the production of stimulating

autoantibodies against the TSHR, leading to hyperthyroidism.

The compound identified by CAS number 1017795-67-5, and referred to in scientific literature

as Org 274179-0, has emerged as a significant tool compound and potential therapeutic lead. It

functions as a negative allosteric modulator of the TSHR, offering a distinct mechanism of

action compared to traditional orthosteric antagonists. This guide will provide an in-depth

exploration of this promising molecule.

Chemical Structure and Physicochemical Properties
Org 274179-0 is chemically known as N-(1-acetyl-4-methyl-4-phenyl-1,2,3,4-tetrahydro-

quinolin-6-yl)-3-(3-trifluoromethyl-phenyl)propionamide. Its structure is characterized by a

central tetrahydroquinoline core, which is substituted at various positions to confer its specific

pharmacological activity.

Table 1: Physicochemical Properties of Org 274179-0

Property Value Source

CAS Number 1017795-67-5 Internal Database

Molecular Formula C₂₈H₂₇F₃N₂O₂ [1]

Molecular Weight 480.53 g/mol [1]

Appearance Solid [1]

Solubility Soluble in DMSO [1]

Synthesis of Org 274179-0
While a specific, detailed synthesis protocol for Org 274179-0 is not readily available in the

public domain, a plausible synthetic route can be devised based on established methods for

the synthesis of tetrahydroquinoline derivatives and amide bond formation. The following

represents a generalized, multi-step synthetic approach.

General Synthetic Scheme
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The synthesis can be conceptually divided into two main parts: the construction of the

substituted tetrahydroquinoline core and the subsequent amide coupling with the

trifluoromethyl-phenyl propionic acid side chain.

Substituted Aniline

4-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline Core

Phenylacetylene Derivative

Acetylation N-acetylated Tetrahydroquinoline Nitration/Reduction 6-Amino-N-acetyl-tetrahydroquinoline

Amide Coupling

3-(3-Trifluoromethyl-phenyl)propanoic Acid

Org 274179-0
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Caption: Generalized synthetic workflow for Org 274179-0.

Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of the Tetrahydroquinoline Core

A variety of methods can be employed for the synthesis of the 4,4-disubstituted

tetrahydroquinoline core. One common approach is the acid-catalyzed reaction of an

appropriately substituted aniline with a phenylacetylene derivative.

Step 2: N-Acetylation

The secondary amine of the tetrahydroquinoline core is protected by acetylation, typically using

acetic anhydride in the presence of a base like triethylamine or pyridine.

Step 3: Introduction of the Amino Group at the 6-Position

This can be achieved through a nitration reaction followed by reduction. The N-acetylated

tetrahydroquinoline is treated with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce

a nitro group, which is subsequently reduced to an amino group using a reducing agent such

as tin(II) chloride or catalytic hydrogenation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1521919?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 4: Amide Coupling

The final step involves the coupling of the 6-amino-N-acetyl-tetrahydroquinoline intermediate

with 3-(3-trifluoromethyl-phenyl)propanoic acid. This is a standard amide bond formation

reaction that can be mediated by a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-

ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-

dimethylaminopyridine (DMAP).

Note: This is a generalized protocol. The specific reaction conditions, including solvents,

temperatures, and reaction times, would need to be optimized for each step.

Mechanism of Action: Allosteric Antagonism of the
TSH Receptor
Org 274179-0 acts as a negative allosteric modulator of the TSHR. This means that it binds to

a site on the receptor that is distinct from the orthosteric binding site for the endogenous ligand,

TSH.[2] This allosteric binding induces a conformational change in the receptor that reduces its

ability to be activated by TSH or stimulating autoantibodies.[2]
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Caption: Allosteric antagonism of the TSH receptor by Org 274179-0.

This allosteric mechanism has several potential advantages in a therapeutic context. It is non-

competitive with the endogenous ligand, meaning its inhibitory effect is not overcome by high

concentrations of TSH. Furthermore, allosteric modulators can exhibit greater receptor subtype

selectivity.

Biological Activity and Characterization
The biological activity of Org 274179-0 has been characterized in various in vitro systems. It

has been shown to be a potent antagonist of TSH- and autoantibody-mediated TSHR

activation.[2]
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Table 2: In Vitro Biological Activity of Org 274179-0

Assay System Stimulus
Measured
Effect

IC₅₀ (nM) Source

CHO cells

expressing

human TSHR

TSH cAMP formation ~10-20 [3]

CHO cells

expressing

human TSHR

M22 (stimulating

antibody)

CRE-luciferase

activity
Potent inhibition [1]

FRTL-5 rat

thyroid cells
bTSH cAMP formation 5 [1]

FRTL-5 rat

thyroid cells

M22 (stimulating

antibody)
cAMP formation 2 [1]

Experimental Protocols for Characterization
The following are detailed protocols for characterizing the antagonist activity of Org 274179-0

at the TSH receptor.

CHO-K1 cells stably expressing the human TSHR (CHO-hTSHR): These cells are a common

model for studying TSHR signaling. They should be cultured in a suitable medium such as

DMEM/F12 supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a

selection antibiotic (e.g., G418) to maintain receptor expression.

FRTL-5 rat thyroid cells: These cells endogenously express the rat TSHR and are a well-

established model for studying thyroid cell function.[4][5] They are typically grown in Coon's

modified Ham's F-12 medium supplemented with 5% calf serum and a cocktail of hormones

and growth factors, including TSH. For antagonist assays, cells are often deprived of TSH for

a period to reduce basal signaling.[6]

This assay measures the ability of an antagonist to inhibit agonist-induced production of cyclic

AMP (cAMP), a key second messenger in TSHR signaling.
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Materials:

CHO-hTSHR or FRTL-5 cells

Assay buffer (e.g., HBSS with 20 mM HEPES)

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

TSH or a stimulating antibody (e.g., M22)

Org 274179-0

cAMP detection kit (e.g., HTRF or ELISA-based)

Procedure:

Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere

overnight.

TSH Deprivation (for FRTL-5 cells): If using FRTL-5 cells, replace the growth medium with a

TSH-free medium for 24-48 hours prior to the assay.

Antagonist Incubation: Wash the cells with assay buffer and then pre-incubate with various

concentrations of Org 274179-0 (or vehicle control) in assay buffer containing IBMX for 15-

30 minutes at 37°C.

Agonist Stimulation: Add TSH or the stimulating antibody at a concentration that elicits a

submaximal response (e.g., EC₈₀) and incubate for 30-60 minutes at 37°C.

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to

the manufacturer's instructions for the chosen detection kit.

Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration

and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This assay measures the transcriptional activation of a reporter gene (luciferase) under the

control of a cAMP response element (CRE). It provides a more downstream readout of TSHR

activation.
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Materials:

CHO-hTSHR cells co-transfected with a CRE-luciferase reporter plasmid

Cell culture medium

TSH or a stimulating antibody

Org 274179-0

Luciferase assay reagent

Procedure:

Cell Plating: Seed the reporter cell line in a white, clear-bottom 96-well plate and allow to

adhere overnight.

Antagonist Incubation: Pre-incubate the cells with various concentrations of Org 274179-0

(or vehicle control) for 1-2 hours.

Agonist Stimulation: Add TSH or the stimulating antibody and incubate for 4-6 hours to allow

for reporter gene expression.

Luciferase Measurement: Remove the medium and add the luciferase assay reagent.

Measure the luminescence using a luminometer.

Data Analysis: Analyze the data as described for the cAMP assay to determine the IC₅₀

value.
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Caption: Workflow for characterizing the antagonist activity of Org 274179-0.
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Therapeutic Potential and Future Directions
The potent and selective antagonist activity of Org 274179-0 at the TSHR makes it a valuable

pharmacological tool for studying the role of this receptor in health and disease. Moreover, it

represents a promising lead compound for the development of novel therapeutics for the

treatment of Graves' disease and its associated ophthalmopathy.[2]

Future research should focus on:

In vivo efficacy: Evaluating the ability of Org 274179-0 and its analogs to ameliorate

hyperthyroidism in animal models of Graves' disease.[7]

Pharmacokinetic and safety profiles: Assessing the drug-like properties of these compounds

to determine their suitability for clinical development.

Structural studies: Elucidating the precise binding mode of Org 274179-0 to the TSHR

through techniques like X-ray crystallography or cryo-electron microscopy, which could guide

the design of next-generation antagonists with improved properties.[8]

Conclusion
CAS number 1017795-67-5, or Org 274179-0, is a well-characterized, potent, and selective

allosteric antagonist of the thyroid-stimulating hormone receptor. Its unique mechanism of

action and demonstrated in vitro efficacy make it an invaluable tool for thyroid research and a

promising starting point for the development of new treatments for Graves' disease. This

technical guide has provided a comprehensive overview of its chemical and biological

properties, as well as detailed experimental protocols to aid researchers in its further

investigation and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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